![molecular formula C9H12N2O3 B2724724 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid CAS No. 1511436-86-4](/img/structure/B2724724.png)
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid
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Overview
Description
The compound “1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid” is a complex organic molecule that contains an imidazole ring, a tetrahydropyran ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring (a five-membered ring with two nitrogen atoms), a tetrahydropyran ring (a six-membered ring with one oxygen atom), and a carboxylic acid group (consisting of a carbonyl group and a hydroxyl group attached to the same carbon atom) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and can participate in electrophilic substitution reactions. The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .Scientific Research Applications
Functionalization and Cyclization Reactions
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazole-5-carboxylic acid is involved in functionalization and cyclization reactions. Studies have shown that similar compounds like 1H-pyrazole-3-carboxylic acid can be converted into various derivatives through reactions with alcohols or N-nucleophiles. These reactions lead to compounds like pyrazolo[3,4-d]pyridazines, which have potential applications in various fields of chemistry (Akçamur et al., 1997).
Synthesis of Antiallergic Agents
Research has been conducted on the synthesis of antiallergic agents using compounds structurally similar to this compound. These studies focus on synthesizing derivatives like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which have shown significant antiallergic activity in tests (Nohara et al., 1985).
Proton Conducting Polymers and Liquids
Compounds based on imidazole and pyrazole, which are structurally related to this compound, have been studied for their properties as solvents for acidic protons in polymers and liquids. These materials exhibit similarities to water-containing systems in terms of protonic defects and mobility but offer increased temperature stability and stronger Bronstedt base characteristics. Such properties are beneficial for applications in electrochemical cells like fuel cells and batteries (Kreuer et al., 1998).
Synthesis and Characterization of Novel Compounds
Research has been done on the synthesis and characterization of novel compounds using structural analogs of this compound. These studies focus on creating derivatives with potential applications in various chemical and pharmaceutical fields. For example, derivatives of 1H-pyrazole-5-carboxylic acid have been synthesized and tested for insecticidal activities (Huang et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(oxan-4-yl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-5-10-6-11(8)7-1-3-14-4-2-7/h5-7H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUONTOOPVYWEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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